Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
Description
Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,4-thiazepane ring system modified with a benzyl ester group at the 4-position and a 2-fluorophenyl substituent at the 7-position. The 1,1-dioxide modification indicates sulfone groups at the 1- and 4-positions of the thiazepane ring.
Properties
IUPAC Name |
benzyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c20-17-9-5-4-8-16(17)18-10-11-21(12-13-26(18,23)24)19(22)25-14-15-6-2-1-3-7-15/h1-9,18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUZJRGCOLFAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves multiple steps:
-
Formation of the Thiazepane Ring: : The initial step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. This can be achieved through a nucleophilic substitution reaction where a halogenated precursor reacts with a thiol or thioamide under basic conditions.
-
Introduction of the 2-Fluorophenyl Group: : The 2-fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires a 2-fluorophenyl halide and a suitable organometallic reagent.
-
Esterification: : The carboxylate group is typically introduced through an esterification reaction. This involves reacting the carboxylic acid derivative of the thiazepane with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
-
Oxidation: : The final step involves the oxidation of the thiazepane ring to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The thiazepane ring can undergo further oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
-
Reduction: : The compound can be reduced to remove the 1,1-dioxide functionality, potentially reverting to the parent thiazepane structure.
-
Substitution: : The benzyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Parent thiazepane structure
Substitution: Various alkyl or aryl esters
Scientific Research Applications
Biological Applications
Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide shows promise in several biological applications:
- Medicinal Chemistry : It exhibits potential as an inhibitor of specific enzymes or receptors involved in various diseases. Its thiazepane structure may enhance its ability to penetrate biological membranes and interact with target sites.
- Neuropharmacology : Preliminary studies suggest that this compound may have implications in treating neurological disorders such as schizophrenia or bipolar disorder by targeting dopamine receptors (D2 DAR) .
- Quantitative Structure-Activity Relationship (QSAR) : Research indicates that modifications to the structure can influence biological activity significantly. QSAR studies help predict how changes in chemical structure affect efficacy and safety profiles.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thiazepane ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide ()
- A 6-amino substituent replaces the 7-(2-fluorophenyl) group, increasing polarity and enabling hydrogen-bonding interactions.
- Functional Implications: The tert-butyl group may improve metabolic stability compared to the benzyl ester, which is prone to enzymatic hydrolysis. The amino group could enhance bioavailability by increasing water solubility, whereas the fluorophenyl group in the target compound may favor lipophilic interactions in biological membranes .
Thiazole-Based Derivatives ()
- Core Heterocycle: Compounds 14f–14j and 21a–21f feature thiazole rings instead of the thiazepane system. Thiazoles are aromatic and planar, contrasting with the seven-membered, non-aromatic thiazepane.
- Substituent Profiles :
- Fluorophenyl sulfonamide groups (e.g., 14f–14j) are common, suggesting a focus on kinase or protease inhibition.
- Substituents like ethyl, isopropyl, and phenyl on the thiazole ring modulate steric and electronic properties, influencing target affinity and selectivity.
Role of Fluorine Substituents
Both the target compound and ’s derivatives incorporate fluorine atoms on aromatic rings. However, the 2-fluorophenyl group in the target compound may induce steric hindrance compared to smaller substituents like amino groups in the tert-butyl analog .
Data Table: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide | 1,4-Thiazepane | 7-(2-fluorophenyl), benzyl ester | Sulfone, ester | Enzyme inhibition, drug design |
| tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide | 1,4-Thiazepane | 6-amino, tert-butyl ester | Sulfone, amine, ester | Bioactive intermediates |
| 14f–14j (Thiazole derivatives) | Thiazole | 2-fluorophenyl sulfonamide, alkyl groups | Sulfonamide, fluorophenyl | Kinase/protease inhibition |
Research Findings and Implications
- Thiazepane vs. Thiazole : The flexibility of the thiazepane ring may offer broader binding modes compared to rigid thiazoles, though at the cost of synthetic complexity.
- Substituent Effects : The benzyl ester in the target compound balances lipophilicity and hydrolytic stability, while the tert-butyl analog prioritizes steric protection and solubility.
- Fluorine’s Role : Ubiquitous in both compound classes, fluorine enhances stability and binding but requires careful steric optimization.
Biological Activity
Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a compound that has garnered interest in recent years due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a thiazepane ring structure with a benzyl group and a fluorophenyl substituent. The presence of the 1,1-dioxide moiety enhances its chemical stability and may influence its interaction with biological targets.
Research indicates that compounds within the thiazepane family exhibit various biological activities, including:
- Antimicrobial Activity : Thiazepanes have shown potential in inhibiting bacterial growth. For instance, compounds similar to Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate have been used in conjunction with traditional antibiotics to enhance efficacy against resistant strains of bacteria .
- Anticancer Properties : Studies have suggested that thiazepane derivatives can induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant antiproliferative effects .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. Research has highlighted the potential of thiazepanes as inhibitors of BACE1 and BACE2, which are implicated in Alzheimer's disease .
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazepane derivatives found that they could effectively inhibit various bacterial strains. The combination of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate with carbapenem antibiotics showed enhanced antibacterial activity against resistant strains such as Enterobacter and Pseudomonas species .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate on different cancer cell lines. The compound exhibited significant growth inhibition:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-937 | 5.7 | Induction of apoptosis |
| SK-MEL-1 | 12.2 | Cell cycle arrest |
The mechanism was linked to the modulation of apoptotic pathways, including caspase activation .
Clinical Implications
A notable case study involved the use of a thiazepane derivative in a clinical trial aimed at treating antibiotic-resistant infections. Patients treated with a combination therapy involving Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate showed improved outcomes compared to those receiving standard treatments alone .
Q & A
Q. What are the standard synthetic routes for Benzyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide?
Methodological Answer: Synthesis typically involves multi-step strategies, including:
- Thiazepane Ring Formation : Cyclization of precursors (e.g., thioethers or sulfonamides) under controlled conditions. For example, bromination of intermediates in N,N-dimethylacetamide followed by nucleophilic substitution with fluorophenyl groups .
- Carboxylation : Benzyl ester protection via coupling reactions (e.g., using benzyl chloroformate under basic conditions).
- Oxidation : Conversion of thioether to sulfone groups using oxidizing agents like m-CPBA or hydrogen peroxide .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization for high-purity isolation .
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction using SHELX or WinGX suites for refinement. For example, SHELXL refines bond lengths/angles and validates sulfone geometry .
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorophenyl substitution at C7) and sulfone symmetry. F NMR resolves fluorophenyl orientation .
- Mass Spectrometry : HRMS (ESI or EI) verifies molecular ion peaks and fragmentation patterns matching the sulfone and benzyl ester groups .
Q. What analytical techniques confirm the compound’s purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation under stress conditions (e.g., pH, temperature) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability of the sulfone moiety, with decomposition temperatures >200°C indicating robustness .
- LC-MS : Detects trace impurities (e.g., unreacted intermediates) using gradient elution and high-resolution mass filters .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA at the B3LYP/6-31G* level. Compare predicted vs. experimental H NMR shifts to identify conformational discrepancies (e.g., sulfone ring puckering) .
- Dynamic NMR : Conduct variable-temperature H NMR to detect hindered rotation (e.g., around the benzyl ester group) causing signal splitting .
- Crystallographic Validation : Cross-check X-ray-derived torsion angles with computational models to resolve stereochemical ambiguities .
Q. What strategies optimize low-yield steps in the thiazepane cyclization reaction?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring-closure efficiency. For example, ZnCl₂ improves electrophilicity of sulfur intermediates in sulfone formation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states. DMSO may reduce side reactions via sulfone stabilization .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., intermediate deprotonation) .
Q. How can researchers design analogues for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modifications : Replace the fluorophenyl group with other electron-withdrawing groups (e.g., trifluoromethyl) to study sulfone electronic effects. Use Suzuki-Miyaura coupling for aryl substitutions .
- Ring Expansion/Contraction : Synthesize 6- or 8-membered thiazepane analogues via varying diamine chain lengths in cyclization steps .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., BRAF/HDAC dual inhibitors) and prioritize analogues with optimized steric/electronic profiles .
Q. What are the challenges in crystallizing this compound?
Methodological Answer:
- Polymorphism Control : Screen crystallization solvents (e.g., ethanol/water vs. acetonitrile) to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions .
- Twinned Crystals : Use SHELXD for data integration and TWINLAW to refine twinning parameters. High-resolution data (≤1.0 Å) improves model accuracy .
- Crystal Packing Analysis : Mercury software visualizes hydrogen bonding (e.g., sulfone oxygen interactions) to rationalize packing motifs and solvent inclusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
